氨基甲酸,N,N'-双(1-甲基乙基)-,1-甲基乙基酯

描述

Synthesis Analysis

CME is often used as a reagent in organic synthesis and as a catalyst in various industrial processes. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum, showing promising results for plant protection.Chemical Reactions Analysis

Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff’s bases, have been synthesized and screened for bactericidal and fungicidal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents.Physical And Chemical Properties Analysis

CME has a molecular weight of 200.3211 g/mol . It is a liquid at room temperature, with a boiling point of 299.396 °C at 760 mmHg . It should be stored in a light-sensitive, inert atmosphere at 2-8℃ .科学研究应用

Isopropyl Esterification of Carboxylic Acids

O,N,N’-Triisopropylisourea is commonly used in the isopropyl esterification of carboxylic acids . This process is crucial for modifying the properties of carboxylic acids to enhance their volatility, stability, or to alter their solubility in organic solvents. The compound acts as an effective reagent that facilitates the formation of isopropyl esters, which are valuable in various synthetic and analytical applications.

Alkylation Reagent in Organic Synthesis

As an alkylation reagent, O,N,N’-Triisopropylisourea plays a significant role in the introduction of alkyl groups into molecules . This application is particularly important in the synthesis of complex organic compounds, where the addition of alkyl groups can significantly alter the chemical and physical properties of the target molecules.

Intermediate in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals . Its ability to introduce isopropyl groups into various substrates makes it a valuable tool in the creation of active pharmaceutical ingredients (APIs) that require specific structural features for their biological activity.

Research on Peptide Synthesis

In peptide synthesis, O,N,N’-Triisopropylisourea is utilized to promote the formation of peptide bonds . This application is essential in the field of proteomics and drug development, where peptides are synthesized for therapeutic purposes or as tools for studying protein function and structure.

Material Science Applications

This compound finds applications in material science, particularly in the development of new polymeric materials . By facilitating the bonding of organic molecules, it can contribute to the creation of polymers with novel properties, which can be used in a wide range of industries, from electronics to biotechnology.

Catalyst in Chemical Reactions

O,N,N’-Triisopropylisourea can act as a catalyst in certain chemical reactions . Its catalytic properties can be harnessed to increase the efficiency and selectivity of reactions, which is beneficial in both research and industrial settings to optimize processes and reduce waste.

作用机制

While the exact mechanism of action of CME is not specified in the search results, it has been found to have a number of biochemical and physiological effects. For instance, carbamate esters have been investigated for their effects on neurite outgrowth in differentiating human neuroblastoma cells, with findings indicating potential neurotoxicity mechanisms at sublethal concentrations.

安全和危害

CME is classified as a hazardous substance, with hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

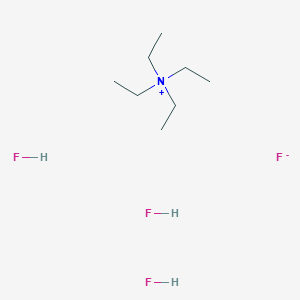

IUPAC Name |

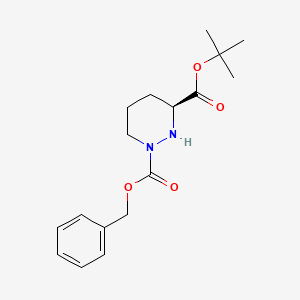

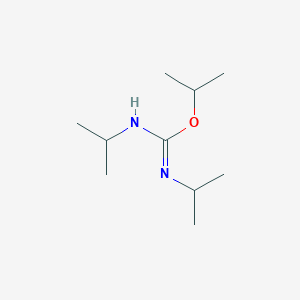

propan-2-yl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNDDRWPYPWKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462609 | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester | |

CAS RN |

63460-32-2 | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。